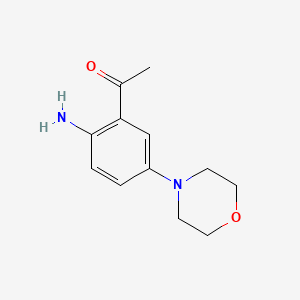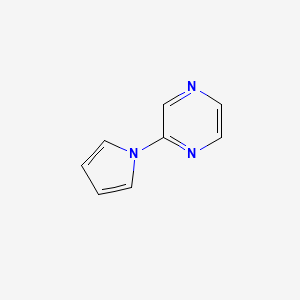
2-(1H-pyrrol-1-yl)pyrazine
Vue d'ensemble
Description
2-(1H-pyrrol-1-yl)pyrazine is an organic compound that belongs to the group of heterocyclic compounds, specifically the pyrazines. It is a cyclic molecule with a five-member ring, containing four carbon atoms and one nitrogen atom. It is an aromatic compound, as it has a planar structure and delocalized electrons. This compound has been studied for a range of applications in scientific research, including its synthesis, mechanism of action, biochemical and physiological effects, advantages, and limitations for laboratory experiments.
Applications De Recherche Scientifique
Activités biologiques
La pyrrolopyrazine, un échafaudage biologiquement actif qui comprend un cycle pyrrole et un cycle pyrazine, a présenté diverses activités biologiques . Ces activités comprennent les activités antimicrobiennes, anti-inflammatoires, antivirales, antifongiques, antioxydantes, antitumorales et inhibitrices des kinases .
Recherche et découverte de médicaments
La structure de la pyrrolopyrazine, y compris la 2-(1H-pyrrol-1-yl)pyrazine, est un échafaudage attrayant pour la recherche et la découverte de médicaments . Cela est dû à sa large gamme d'activités biologiques et à sa présence dans diverses sources naturelles .
Approches synthétiques
Diverses voies synthétiques pour les dérivés de la pyrrolopyrazine ont été explorées, notamment la cyclisation, l'annulation de cycle, la cycloaddition, l'arylation directe C-H et d'autres méthodes . Ces méthodes synthétiques peuvent être utilisées pour créer de nouveaux composés ayant des applications potentielles en chimie médicinale .
Activités antibactériennes, antifongiques et antivirales
Selon les résultats, les dérivés de la pyrrolo[1,2-a]pyrazine, qui comprennent la this compound, ont présenté des activités antibactériennes, antifongiques et antivirales plus importantes .
Inhibition de la kinase
Les dérivés de la 5H-pyrrolo[2,3-b]pyrazine ont montré une activité plus importante sur l'inhibition de la kinase . Les inhibiteurs de la kinase sont importants dans le traitement du cancer et d'autres maladies.
Effet antifongique sur les espèces de Candida
Les composés à base de pyrrole, y compris la this compound, ont été évalués pour leur effet antifongique in vitro sur six souches d'espèces de Candida .
Synthèse de nouveaux composés
Dans le cadre d'un programme de découverte de médicaments, les 4-pyrazin-2-yl-1H-pyrrole-2-carboxamides, qui comprennent la this compound, ont été synthétisés ainsi qu'un certain nombre d'analogues bicycliques . Cela indique le potentiel de la this compound dans la synthèse de nouveaux composés.
Safety and Hazards
The compound is classified under GHS07 for safety. The hazard statements include H302, H312, and H332, indicating that it is harmful if swallowed, harmful in contact with skin, and harmful if inhaled . Precautionary statements include P260, P270, P280, P402 + P404, which suggest avoiding breathing dust/fume/gas/mist/vapors/spray, not eating, drinking or smoking when using this product, wearing protective gloves/protective clothing/eye protection/face protection, and storing in a dry place and in a closed container .
Mécanisme D'action
Target of Action
Compounds with a similar pyrrolopyrazine scaffold have exhibited various biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .
Biochemical Pathways
Pyrrolopyrazine derivatives have shown to impact various biological activities, suggesting that multiple pathways could be involved .
Result of Action
Compounds with a similar pyrrolopyrazine scaffold have shown various biological activities, indicating potential cellular and molecular impacts .
Propriétés
IUPAC Name |
2-pyrrol-1-ylpyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3/c1-2-6-11(5-1)8-7-9-3-4-10-8/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWQUVXJLPCHNMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C2=NC=CN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701311104 | |
| Record name | 2-(1H-Pyrrol-1-yl)pyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701311104 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50966-75-1 | |
| Record name | 2-(1H-Pyrrol-1-yl)pyrazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=50966-75-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(1H-Pyrrol-1-yl)pyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701311104 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

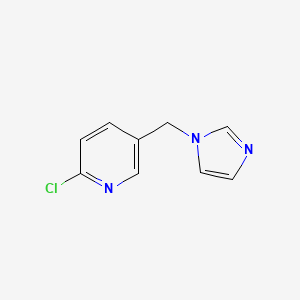
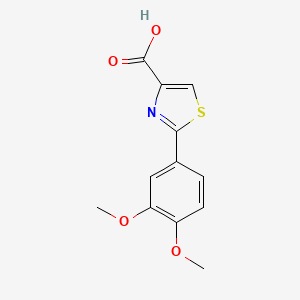
![3-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indol-3-yl}acrylic acid](/img/structure/B1270126.png)
![4-[4-(Methoxycarbonyl)piperidino]-4-oxobutanoic acid](/img/structure/B1270132.png)
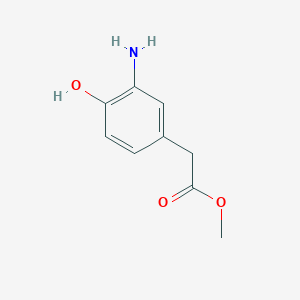
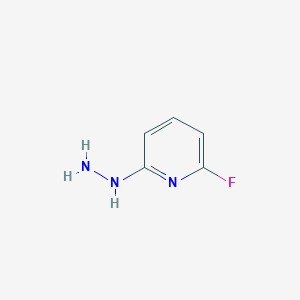
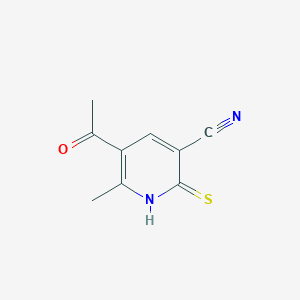
![Urea, N-propyl-N-[2-(2,4,6-trichlorophenoxy)ethyl]-](/img/structure/B1270143.png)

![5-Bromo-2-oxo-1-[3-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarboxylic acid](/img/structure/B1270165.png)

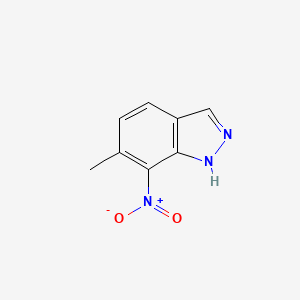
![1-(7-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone](/img/structure/B1270196.png)
